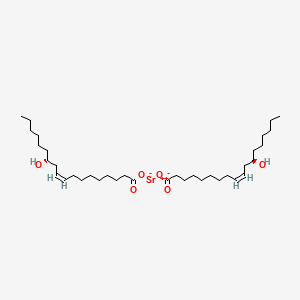
Strontium diricinoleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Strontium diricinoleate is a chemical compound formed by the combination of strontium ions and ricinoleic acid Ricinoleic acid is a monounsaturated omega-9 fatty acid derived from castor oil
准备方法
Synthetic Routes and Reaction Conditions: Strontium diricinoleate can be synthesized through a reaction between strontium hydroxide and ricinoleic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows:
Sr(OH)2+2C18H34O3→Sr(C18H33O3)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where strontium hydroxide and ricinoleic acid are mixed under controlled conditions. The reaction mixture is heated to facilitate the reaction, and the product is then purified through filtration and drying processes.
化学反应分析
Types of Reactions: Strontium diricinoleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium carbonate and other oxidation products.
Reduction: Under certain conditions, this compound can be reduced to form strontium metal and ricinoleic acid derivatives.
Substitution: The strontium ion in this compound can be substituted with other metal ions, leading to the formation of different metal ricinoleates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can facilitate substitution reactions.
Major Products:
Oxidation: Strontium carbonate and various organic oxidation products.
Reduction: Strontium metal and ricinoleic acid derivatives.
Substitution: Different metal ricinoleates depending on the substituting metal ion.
科学研究应用
Strontium diricinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a catalyst in certain chemical reactions.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent for bone-related disorders.
Industry: this compound is used in the production of lubricants, coatings, and as an additive in various industrial processes.
作用机制
The mechanism of action of strontium diricinoleate involves the interaction of strontium ions with biological molecules. Strontium ions can replace calcium ions in bone tissue, leading to increased bone density and strength. The ricinoleic acid component may also contribute to anti-inflammatory and antimicrobial effects, enhancing the overall therapeutic potential of the compound.
相似化合物的比较
Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action involving the replacement of calcium ions in bone tissue.
Strontium citrate: Another strontium compound used for bone health, with similar applications but different chemical properties.
Strontium chloride: Commonly used in pyrotechnics and as a precursor for other strontium compounds.
Uniqueness: Strontium diricinoleate is unique due to the presence of ricinoleic acid, which imparts additional biological activities such as anti-inflammatory and antimicrobial effects. This makes it a promising candidate for various medical and industrial applications.
属性
CAS 编号 |
74563-70-5 |
|---|---|
分子式 |
C36H66O6Sr |
分子量 |
682.5 g/mol |
IUPAC 名称 |
strontium;(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.Sr/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |
InChI 键 |
QVFDRFNFMDYLGL-GNNYBVKZSA-L |
手性 SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Sr+2] |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Sr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
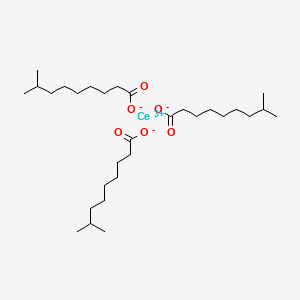
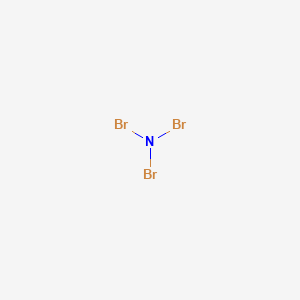

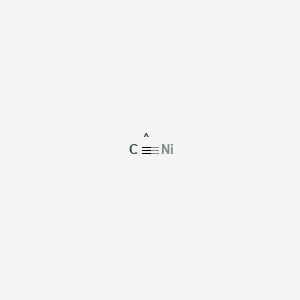


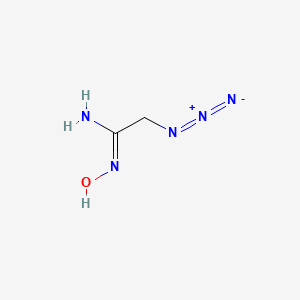
![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
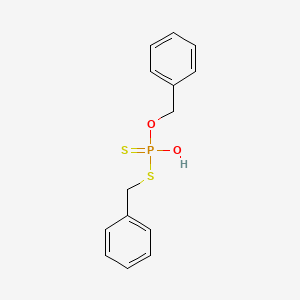
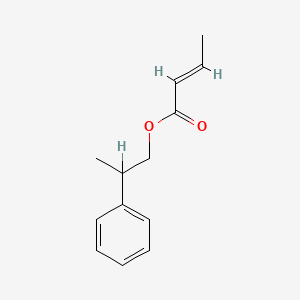


![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)
